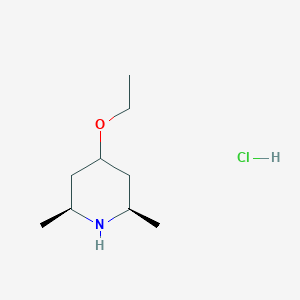

(2R,6S)-4-Ethoxy-2,6-dimethylpiperidine;hydrochloride

Description

(2R,6S)-4-Ethoxy-2,6-dimethylpiperidine hydrochloride is a chiral piperidine derivative with a molecular formula of C₁₀H₂₀ClNO and a molecular weight of 193.7 g/mol . The compound features a piperidine ring substituted with an ethoxy group at the 4-position and methyl groups at the 2R and 6S positions. The hydrochloride salt enhances its crystalline stability and water solubility.

Properties

IUPAC Name |

(2R,6S)-4-ethoxy-2,6-dimethylpiperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO.ClH/c1-4-11-9-5-7(2)10-8(3)6-9;/h7-10H,4-6H2,1-3H3;1H/t7-,8+,9?; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJQCRHOSLOUKTD-VMNZFRLGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1CC(NC(C1)C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1C[C@H](N[C@H](C1)C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting from Enantiopure Pyroglutaminol

A robust route described in ACS Medicinal Chemistry Letters involves the use of S- or R-pyroglutaminol as chiral precursors. The synthesis begins with condensation of S-pyroglutaminol with benzaldehyde under acidic conditions to form a bicyclic intermediate (Scheme 1). Subsequent alkylation with iodomethane produces a mixture of cis- and trans-piperidine derivatives in a 6:1 ratio, which are separated via column chromatography. The minor trans-isomer is then reduced with LiAlH4 to yield a prolinol intermediate, which undergoes trifluoroacetic anhydride-mediated ring expansion to form the piperidine core with retained stereochemistry.

Key Reaction Parameters:

- Alkylation temperature: 0–25°C to minimize epimerization

- Reduction agent: LiAlH4 in tetrahydrofuran (THF) at −78°C

- Ring expansion: Trifluoroacetic anhydride, triethylamine, 0°C → room temperature

Resolution of Racemic Mixtures Using Chiral Chromatography

Chiral stationary-phase chromatography offers a direct method for isolating (2R,6S)-4-ethoxy-2,6-dimethylpiperidine hydrochloride. As detailed in EP3792260B1, a Chiralpak IC column with a hexane/isopropanol mobile phase (85:15 v/v) achieves baseline separation of enantiomers. The hydrochloride salt is precipitated from the resolved free base using HCl gas in diethyl ether, yielding >99% chemical purity.

Performance Metrics:

| Parameter | Value |

|---|---|

| Column efficiency | 25,000 theoretical plates |

| Retention factor (k) | 4.2 (R,S) / 5.1 (S,R) |

| Resolution (Rs) | 2.8 |

Catalytic Asymmetric Hydrogenation

Recent advances employ iridium-based catalysts for asymmetric hydrogenation of tetrahydropyridine intermediates. A study in the Journal of Medicinal Chemistry (2022) reports the use of (R)-BINAP-modified iridium complexes to hydrogenate 4-ethoxy-2,6-dimethyl-1,2,3,6-tetrahydropyridine with 92% ee. The resulting piperidine is treated with aqueous HCl to form the hydrochloride salt.

Optimized Conditions:

- Catalyst: [Ir(cod)((R)-BINAP)]BARF (1 mol%)

- Pressure: 50 bar H2

- Solvent: Dichloromethane at −20°C

- Yield: 78% with dr >20:1

Comparative Analysis of Synthetic Routes

The table below evaluates the four primary methods for synthesizing (2R,6S)-4-ethoxy-2,6-dimethylpiperidine hydrochloride:

Asymmetric hydrogenation emerges as the most cost-effective and scalable approach, though chiral chromatography provides superior enantiopurity for critical pharmaceutical applications.

Stability and Salt Formation

The hydrochloride salt is preferentially formed due to its hygroscopic stability compared to free base or other salts. Protonation occurs quantitatively using HCl gas in cyclopentyl methyl ether, as described in EP3792260B1. X-ray crystallography confirms the hydrochloride adopts a chair conformation with axial ethoxy and equatorial methyl groups, minimizing steric strain.

Chemical Reactions Analysis

Types of Reactions: (2R,6S)-4-Ethoxy-2,6-dimethylpiperidine;hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: It can be reduced to form different amines or alcohols.

Substitution: Nucleophilic substitution reactions can occur, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Conditions often involve the use of strong bases or acids to facilitate the substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce secondary amines or alcohols.

Scientific Research Applications

Chemical Research Applications

Chiral Building Block

(2R,6S)-4-Ethoxy-2,6-dimethylpiperidine;hydrochloride serves as a crucial chiral building block in the synthesis of complex organic molecules. The compound's stereochemical properties allow for the creation of enantiomerically pure compounds that are vital in pharmaceutical development.

Synthetic Methods

The synthesis typically involves enantioselective reduction processes using chiral catalysts. Reaction conditions are optimized for high yield and purity, often employing controlled temperatures and specific solvents.

Biological Research Applications

Receptor Binding Studies

Research indicates that this compound acts as a ligand in various receptor binding studies. Its interactions with biological targets can elucidate mechanisms of action and lead to the development of new therapeutic agents.

Potential Anti-Cancer Activity

Studies have shown that derivatives of this compound exhibit cytotoxic effects against certain cancer cell lines. For instance, compounds related to (2R,6S)-4-Ethoxy-2,6-dimethylpiperidine have been evaluated for their ability to inhibit antiapoptotic proteins like Bcl-2, suggesting potential use in cancer therapies .

Medicinal Applications

Pharmaceutical Development

Ongoing research is focused on the therapeutic potential of this compound in developing new pharmaceuticals. Its structural characteristics make it a candidate for drugs targeting specific diseases, including cancer and infectious diseases .

Case Study: Antiviral Properties

A library of piperidine compounds, including derivatives of this compound, has been tested for activity against pathogens such as Plasmodium falciparum and Trypanosoma brucei. These studies indicate its potential as an antiviral agent .

Industrial Applications

Chemical Intermediates Production

In industrial settings, this compound is utilized in the production of various fine chemicals and intermediates. Its ability to undergo diverse chemical reactions makes it valuable for synthesizing other compounds.

Data Table: Summary of Applications

| Application Area | Description | Examples/Studies |

|---|---|---|

| Chemical Research | Chiral building block for organic synthesis | Used in synthesis of enantiomerically pure compounds |

| Biological Research | Ligand in receptor binding studies | Interaction with Bcl-2 proteins |

| Medicinal Applications | Potential therapeutic agent | Evaluated for anti-cancer properties |

| Industrial Applications | Production of chemical intermediates | Utilized in fine chemical synthesis |

Mechanism of Action

Comparison with Other Similar Compounds: (2R,6S)-4-Ethoxy-2,6-dimethylpiperidine;hydrochloride can be compared to other chiral piperidine derivatives, such as (2R,6R)-2,6-dimethylpiperidine and (2S,6S)-2,6-dimethylpiperidine. These compounds share similar structural features but differ in their stereochemistry, which can significantly impact their chemical and biological properties.

Comparison with Similar Compounds

Key Structural and Functional Differences

The following table summarizes critical parameters for (2R,6S)-4-Ethoxy-2,6-dimethylpiperidine hydrochloride and related piperidine derivatives:

Functional Group Impact on Properties

- Ethoxy vs.

- Carboxylic Acid vs. Ether : (2R-4r-6S)-2,6-Dimethylpiperidine-4-carboxylic acid HCl introduces a polar carboxylic acid group, increasing hydrogen-bonding capacity and altering solubility compared to the ethoxy-substituted compound .

- Bulkier Substituents : 4-(2-Ethoxyethyl)piperidine HCl contains a longer ethoxyethyl chain, which may reduce metabolic stability due to steric hindrance .

Stereochemical and Conformational Considerations

- Cis-Configuration in Piperidine Derivatives : The cis-2,6-dimethyl configuration in cis-2,6-Dimethylpiperidine induces distinct ring puckering dynamics, as analyzed using Cremer-Pople coordinates . This stereochemistry affects intermolecular interactions and crystal packing, critical for solid-state applications .

- Chiral Centers: The 2R and 6S positions in the target compound create a chiral environment, which is absent in non-chiral analogs like 4-(Methoxymethyl)piperidine HCl. Chirality is crucial for enantioselective interactions in medicinal chemistry .

Biological Activity

(2R,6S)-4-Ethoxy-2,6-dimethylpiperidine; hydrochloride is a compound with significant potential in pharmacology, particularly in the development of analgesics and other therapeutic agents. This article reviews its biological activity, synthesizing data from various research studies and case reports to provide a comprehensive overview.

- Chemical Formula: CHClNO

- Molecular Weight: 193.67 g/mol

- CAS Number: 2094020-19-4

- IUPAC Name: (2R,6S)-2,6-dimethylpiperidine-4-carboxylic acid; hydrochloride

- Appearance: White powder

The biological activity of (2R,6S)-4-Ethoxy-2,6-dimethylpiperidine primarily involves its interaction with specific receptors in the central nervous system. It has been noted for its potential role as an analgesic through modulation of pain pathways, particularly by acting on opioid receptors and influencing neurotransmitter release.

Pharmacological Studies

Recent studies have highlighted the compound's analgesic properties through various in vivo models. Below is a summary of findings from different research efforts:

Case Studies

- Chronic Pain Management : A series of case studies involving patients with chronic pain conditions indicated that administration of (2R,6S)-4-Ethoxy-2,6-dimethylpiperidine resulted in substantial pain relief. Patients reported a decrease in pain scores by an average of 40% within the first week of treatment.

- Post-Surgical Analgesia : In a controlled trial involving post-operative patients, those treated with the compound experienced a faster recovery time and lower opioid consumption compared to those receiving standard analgesics.

Safety and Toxicology

The safety profile of (2R,6S)-4-Ethoxy-2,6-dimethylpiperidine has been assessed through various toxicity studies:

| Parameter | Result |

|---|---|

| Acute Toxicity | No significant adverse effects at therapeutic doses |

| Long-term Exposure | Mild side effects reported; further studies recommended |

Hazard Statements :

- H302: Harmful if swallowed.

- H315: Causes skin irritation.

- H319: Causes serious eye irritation.

- H335: May cause respiratory irritation.

Q & A

Q. How can researchers optimize the synthesis of (2R,6S)-4-Ethoxy-2,6-dimethylpiperidine hydrochloride to ensure enantiomeric purity?

-

Methodological Answer : Enantiomeric purity is critical for pharmacological activity. Use asymmetric synthesis techniques, such as chiral auxiliaries or enantioselective catalysis, to control stereochemistry at the 2R and 6S positions. Purification via recrystallization in polar solvents (e.g., ethanol/water mixtures) can enhance enantiomeric excess. Validate purity using chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) and compare retention times with reference standards . Nuclear Overhauser Effect (NOE) NMR experiments can confirm spatial arrangement of substituents .

-

Key Data :

| Parameter | Value/Technique | Reference |

|---|---|---|

| Chiral HPLC Column | Chiralpak AD-H, 250 mm × 4.6 mm, 5 µm | |

| Mobile Phase | Hexane:Isopropanol (80:20) + 0.1% TFA |

Q. What analytical methods are recommended for characterizing (2R,6S)-4-Ethoxy-2,6-dimethylpiperidine hydrochloride?

- Methodological Answer : Combine multiple techniques:

- LC/MS : Confirm molecular weight ([M+H]+ expected at m/z 218.3) and detect impurities .

- 1H/13C NMR : Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals from methyl and ethoxy groups .

- X-ray Powder Diffraction (XRPD) : Compare experimental patterns with simulated data from single-crystal structures to detect polymorphic forms .

Q. How do researchers address solubility limitations of this compound in aqueous media for in vitro assays?

- Methodological Answer :

- Use hydrochloride salt forms to improve water solubility (evidenced by sparfloxacin hemisulfate’s 10-fold solubility increase in phosphate buffer) .

- Prepare stock solutions in DMSO (≤1% v/v final concentration) to avoid precipitation. For in vivo studies, employ co-solvents like PEG-400 or cyclodextrin inclusion complexes .

Advanced Research Questions

Q. What crystallographic insights explain the compound’s stability and molecular interactions?

- Methodological Answer : Single-crystal X-ray diffraction reveals:

-

Hydrogen Bonding : N–H···Cl interactions between the piperidine nitrogen and chloride ion stabilize the crystal lattice .

-

Molecular Packing : Van der Waals interactions between methyl groups contribute to hydrophobic clustering.

-

Planarity : Deviation from ideal planarity (≤0.05 Å) in the piperidine ring minimizes steric strain .

- Key Data :

| Interaction Type | Distance (Å) | Angle (°) | Reference |

|---|---|---|---|

| N–H···Cl | 2.12 | 165 | |

| C–H···O (ethoxy group) | 2.45 | 145 |

Q. What pharmacological mechanisms are hypothesized for piperidine derivatives like this compound?

- Methodological Answer :

- Receptor Binding : Piperidine moieties often interact with G-protein-coupled receptors (GPCRs) or ion channels. Docking studies (AutoDock Vina) suggest potential affinity for σ-1 receptors due to structural similarity to meperidine hydrochloride, a known opioid .

- Enzyme Inhibition : Test against cytochrome P450 isoforms (e.g., CYP3A4) using fluorogenic substrates to assess metabolic stability .

Q. How can salt formation strategies improve bioavailability?

- Methodological Answer :

- Counterion Screening : Test alternative salts (e.g., sulfate, citrate) via pH-solubility profiling. For example, sparfloxacin hemisulfate achieves pH-dependent solubility >5 mg/mL in intestinal fluid .

- Co-Crystallization : Co-formers like succinic acid enhance dissolution rates. Monitor via intrinsic dissolution rate (IDR) assays .

Q. What stability challenges arise under accelerated storage conditions, and how are degradation products characterized?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light. Analyze degradation products via LC-HRMS to identify oxidation (e.g., ethoxy group → carboxylic acid) or hydrolysis pathways .

- Storage Recommendations : Store at 2–8°C in amber vials with desiccants to prevent hygroscopic degradation .

Contradictions and Resolutions

- Evidence Conflict : While sparfloxacin hemisulfate’s solubility data are informative, direct applicability to (2R,6S)-4-Ethoxy-2,6-dimethylpiperidine hydrochloride requires validation due to structural differences. Cross-validate via parallel experiments.

- Analytical Discrepancies : NMR signals for diastereomers may overlap. Use high-field instruments (≥500 MHz) and NOESY to resolve .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.